(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine
Description
(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine is a pteridine derivative featuring a 4-methoxyphenyl group at position 4 and a methylamino substituent at position 2 of the pteridine core. Pteridines are nitrogen-containing heterocycles known for their role in biological systems, including enzyme cofactors (e.g., tetrahydrobiopterin) and kinase inhibition.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-methylpteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-15-14-19-12-11(16-7-8-17-12)13(20-14)18-9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H2,15,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDNZFYVKVZOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with 2-chloro-4,6-diaminopyrimidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated amines.
Scientific Research Applications
(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine exerts its effects involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pteridine-Based Analogs
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine
This analog replaces the methylamino group with a 2-methoxyethylamino substituent. No biological data are reported, but the structural modification highlights the sensitivity of pharmacokinetics to substituent size .
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Here, the 4-methoxyphenyl group is replaced with a 2,4-dimethylphenyl group, and the methylamino substituent is substituted with a 4-phenylpiperazine. The piperazine moiety introduces a bulky, basic group, likely enhancing solubility and affinity for receptors with polar binding pockets (e.g., serotonin or dopamine receptors). However, the absence of a methoxy group may reduce electron-donating effects critical for target interactions .
Quinazoline-Based Analogs
N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h, EP128495)
This quinazoline derivative shares the 4-methoxyphenylamine group but replaces the pteridine core with a quinazoline scaffold. It exhibits potent apoptosis-inducing activity (EC50 = 2 nM) and high BBB penetration, making it a clinical candidate for cancer therapy. The quinazoline’s planar structure may enhance DNA intercalation or kinase inhibition compared to pteridines .
2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
Piperidine and Thiazole Derivatives
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine
This piperidine-based compound replaces the heterocyclic core with a saturated ring, reducing planarity and rigidity. The 2-phenylethyl group may enhance lipophilicity, favoring peripheral over CNS targets .
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
A thiazole core with a 3-pyridinylamine substituent demonstrates the versatility of the 4-methoxyphenyl motif. Thiazoles are associated with antimicrobial and anti-inflammatory activities, suggesting divergent therapeutic applications compared to pteridines .
Comparative Analysis of Key Properties
Table 1: Structural and Functional Comparison
| Compound Name | Core | Substituents (Position) | Reported Activity | Key Properties |
|---|---|---|---|---|
| (4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine | Pteridine | 2: Methylamino; 4: 4-Methoxyphenyl | N/A | Moderate LogP; potential CNS activity |
| N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Quinazoline | 2: Methyl; 4: 4-Methoxyphenyl | EC50 = 2 nM (apoptosis) | High BBB penetration |
| N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | Pteridine | 2: 4-Phenylpiperazine; 4: 2,4-Dimethylphenyl | N/A | Increased hydrophilicity |
| 2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine | Quinazoline | 2: 2-Chlorophenyl; 4: 4-Methoxyphenyl | N/A | Improved metabolic stability |
Biological Activity
(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine is a compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Structural Characteristics
The compound consists of a methoxyphenyl group and a methylamino-pteridinyl moiety, which contribute to its distinct biological properties. The specific arrangement of these functional groups facilitates interactions with various molecular targets, making it a valuable subject for biological investigation.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, which could have implications in therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further research is needed to confirm these effects and elucidate the underlying mechanisms.
- Cellular Interaction : The compound is known to interact with cellular receptors and pathways, potentially influencing cellular responses.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The compound binds to specific enzymes or receptors through hydrogen bonds and hydrophobic interactions. This binding modulates the activity of the target molecules, leading to altered biological responses.
- Conformational Changes : The interaction with molecular targets often results in conformational changes that affect the function of these targets, influencing various biochemical pathways.
Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition properties of this compound demonstrated its ability to inhibit a specific enzyme involved in metabolic pathways. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial.
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The findings revealed significant antimicrobial activity, warranting further exploration into its potential as an antimicrobial agent.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | Methoxyphenyl + Methylamino-pteridinyl | Enzyme inhibition, antimicrobial | Distinct binding affinity |
| 4-Hydroxy-2-quinolones | Hydroxy group + Quinolone structure | Antimicrobial | Broad-spectrum activity |
| Quinoline-2,4-diones | Quinoline structure | Anticancer | Known for cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
